![molecular formula C16H15FN2O4 B5739849 N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide](/img/structure/B5739849.png)
N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide, also known as FNIB, is a chemical compound that has been extensively studied for its potential use in scientific research. FNIB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide is not fully understood, but it is believed to bind to specific protein targets in cells. This binding can lead to changes in protein function and downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including phosphodiesterases and histone deacetylases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide in lab experiments is its specificity for certain protein targets, which allows for more precise manipulation of cellular processes. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide. One area of interest is the development of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide-based therapies for cancer treatment. Additionally, further studies on the specific protein targets of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide could lead to a better understanding of cellular processes and the development of new drugs for various diseases. Finally, the use of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide as a fluorescent probe for protein detection could have applications in drug discovery and development.
Synthesis Methods
N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide can be synthesized through a series of chemical reactions. One method involves the reaction of 4-fluoro-3-nitroaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide as a yellow solid.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein binding sites, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-10(2)23-13-5-3-4-11(8-13)16(20)18-12-6-7-14(17)15(9-12)19(21)22/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTJLBAHKNVMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-3-propan-2-yloxybenzamide |
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